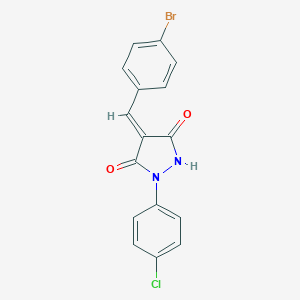

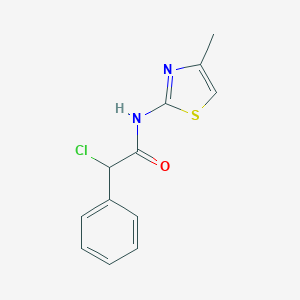

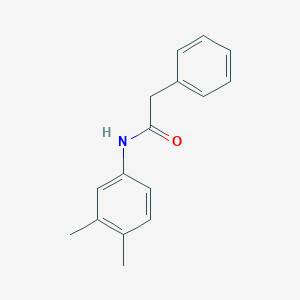

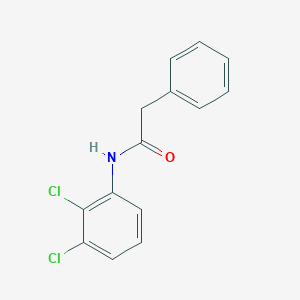

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.651 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is defined by its molecular formula, C6H7ClN2OS . For a detailed structural analysis, one would need to refer to spectral data or crystallographic studies, which are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide, such as its melting point, boiling point, and density, are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Chloro-N-phenylacetamide derivatives serve as electrophilic building blocks for synthesizing a range of heterocyclic compounds, including thiazolo[3,2-a]pyrimidinones. These compounds are obtained through ring annulation processes, with their structures confirmed by analytical, spectral studies, and single crystal X-ray data (Janardhan et al., 2014). Such synthetic pathways highlight the compound's utility in developing complex molecular structures with potential applications in medicinal chemistry and materials science.

Anticancer Activity

A series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide were studied for their anticancer activity. These compounds displayed selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Anticonvulsant and Analgesic Activity

Some omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including those with 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide structure, have been synthesized and tested for their anticonvulsant activity. These compounds showed promising results against seizures induced by maximal electroshock, with derivatives bearing specific substituents on the N-phenyl ring exhibiting the most activity (Soyer et al., 2004).

Antimicrobial Activity

The antimicrobial properties of substituted dibenzo [b,f][1,4]thiazepines analogues carrying 2-chloro N-phenylacetamide moiety have been evaluated against gram-positive and gram-negative bacteria. These derivatives showed significant antimicrobial activity, suggesting their potential application in developing new antibacterial agents (Tailor et al., 2014).

Docking Studies and Biological Activity Evaluation

Molecular docking studies of novel 2-chloro-N,N-diphenylacetamide derivatives on cyclo-oxygenase enzymes have been performed to evaluate their analgesic activity. One compound in particular demonstrated significant analgesic response, indicating the potential for these derivatives to serve as lead compounds for developing new analgesic agents (Kumar et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9/h2-7,10H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKWBQZSXXITGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methoxyanilino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B448527.png)

![Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448539.png)